6-Chloro-1,4-dioxaspiro[4.5]decane
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Overview
Description
6-Chloro-1,4-dioxaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure, which includes a chlorine atom attached to the spiro carbon. This compound is part of the broader class of spiro compounds, which are known for their stability and diverse applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane. The chlorination step is then carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the spiro carbon.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted spiro compounds.
Oxidation: Formation of spiro ketones or acids.
Reduction: Formation of spiro alcohols or alkanes.
Scientific Research Applications
6-Chloro-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The chlorine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane: Lacks the chlorine atom, making it less reactive.
Cyclohexanone ethylene ketal: Similar structure but without the spiro configuration.
2,2-Pentamethylene-1,3-dioxolane: Another spiro compound with different substituents.
Uniqueness: 6-Chloro-1,4-dioxaspiro[4.5]decane stands out due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. Its unique structure allows for specific interactions that are not possible with other similar compounds.
Properties
CAS No. |
6954-16-1 |
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Molecular Formula |
C8H13ClO2 |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
6-chloro-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C8H13ClO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6H2 |
InChI Key |
RGEAMNSMXJDXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)Cl)OCCO2 |
Origin of Product |
United States |
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